Quinoline-2,6-diamine chemical structure and properties
Quinoline-2,6-diamine chemical structure and properties
An In-Depth Technical Guide to Quinoline-2,6-diamine: A Privileged Scaffold for Drug Discovery
Executive Summary: The quinoline nucleus is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a wide spectrum of biological activities.[1] Among the vast library of quinoline derivatives, Quinoline-2,6-diamine emerges as a particularly compelling, yet underexplored, building block for drug discovery. Its bifunctional nature, featuring two reactive amino groups at distinct positions on the heterocyclic and carbocyclic rings, offers a versatile platform for the synthesis of diverse compound libraries. This guide provides a comprehensive technical overview of Quinoline-2,6-diamine, consolidating its known properties, proposing robust synthetic and analytical strategies, and exploring its vast potential as a scaffold for developing next-generation therapeutics for researchers, scientists, and drug development professionals.
Core Molecular Profile
Quinoline-2,6-diamine is an aromatic heterocyclic compound distinguished by a quinoline core functionalized with amino groups at the C2 and C6 positions. This arrangement confers unique electronic and chemical properties, making it a valuable synthon in medicinal chemistry.
Chemical Identity
The fundamental identifiers and structural representation of Quinoline-2,6-diamine are summarized below. The structure highlights the pyridine and benzene rings fused together, with the respective amino substitutions.
Caption: Chemical Structure of Quinoline-2,6-diamine.
Table 1: Chemical Identity of Quinoline-2,6-diamine
| Identifier | Value | Source |
|---|---|---|
| IUPAC Name | quinoline-2,6-diamine | [2] |
| CAS Number | 855837-85-3 | [2] |
| Molecular Formula | C₉H₉N₃ | [2] |
| Molecular Weight | 159.19 g/mol | [2] |
| Canonical SMILES | C1=CC2=C(C=CC(=N2)N)C=C1N | [2] |
| InChI Key | WECFWBJFIOOXPR-UHFFFAOYSA-N |[2] |
Physicochemical Properties
While specific experimental data for melting and boiling points are not widely published, the general properties are characteristic of heterocyclic aromatic amines. It is classified as a heterocyclic aromatic compound.[2]
Table 2: Physicochemical Properties of Quinoline-2,6-diamine
| Property | Value/Description | Source |
|---|---|---|
| Appearance | Expected to be a solid at room temperature. | N/A |
| Odor | Possesses a strong odor, typical of quinolines. | [2] |
| Solubility | Limited solubility in cold water; readily dissolves in hot water and various organic solvents. | [2] |
| Melting Point | Data not available in cited literature. | [3] |
| Boiling Point | Data not available in cited literature. | [3] |
| Topological Polar Surface Area | 64.9 Ų (Predicted) |[4] |
Synthesis and Characterization
The synthesis of Quinoline-2,6-diamine can be approached through several classical methods for quinoline ring formation. A proposed, logical synthetic route is outlined below, followed by a discussion of standard characterization techniques.
Proposed Synthetic Strategy: Modified Skraup Synthesis
The Skraup synthesis is a robust method for constructing the quinoline core, involving the reaction of an aromatic amine with glycerol, an oxidizing agent, and sulfuric acid.[5] A plausible pathway to Quinoline-2,6-diamine would involve starting with 1,4-phenylenediamine as the aromatic amine precursor.
The key steps would be:
-
Dehydration of Glycerol: Concentrated sulfuric acid dehydrates glycerol to form the reactive intermediate, acrolein.
-
Michael Addition: The 1,4-phenylenediamine undergoes a Michael-type addition to acrolein.
-
Cyclization and Dehydration: The intermediate undergoes acid-catalyzed cyclization followed by dehydration to form a dihydroquinoline derivative.
-
Oxidation: An oxidizing agent (e.g., nitrobenzene or arsenic pentoxide, traditionally used in Skraup reactions) oxidizes the dihydroquinoline to the aromatic quinoline ring system.
-
Amination: The final step would require the introduction of the amino group at the C2 position, which could be achieved via nucleophilic aromatic substitution (SNAr) on a corresponding 2-chloroquinoline intermediate, a common strategy in quinoline chemistry.
Caption: Proposed workflow for the synthesis of Quinoline-2,6-diamine.
Purification
Purification of the crude product would likely involve:
-
Neutralization and Extraction: Basifying the acidic reaction mixture to precipitate the free amine, followed by extraction into an organic solvent.
-
Chromatography: Column chromatography on silica gel is a standard method for separating quinoline derivatives from reaction byproducts.
-
Crystallization: Recrystallization from a suitable solvent system (e.g., ethanol/water) can be employed to obtain the final product with high purity. High-performance liquid chromatography (HPLC) is also a powerful technique for both analysis and purification of quinoline compounds.[2]
Analytical Characterization (Predicted Profile)
-
¹H NMR: The spectrum should display distinct signals in the aromatic region (approx. 6.5-8.0 ppm) corresponding to the protons on the quinoline core. Two broad singlets corresponding to the two NH₂ groups would be expected, with chemical shifts that can vary depending on the solvent and concentration.
-
¹³C NMR: The spectrum should show 9 distinct signals for the carbon atoms of the quinoline ring, reflecting the asymmetry of the molecule. Carbons bonded to nitrogen (C2, C6, C8a) would have characteristic chemical shifts.
-
Infrared (IR) Spectroscopy: Key absorption bands would include N-H stretching vibrations for the primary amine groups (typically a doublet around 3300-3500 cm⁻¹), C-H stretching for the aromatic ring (>3000 cm⁻¹), and C=C/C=N stretching vibrations within the aromatic system (approx. 1500-1650 cm⁻¹).[6]
-
Mass Spectrometry (MS): The electron ionization (EI) or electrospray ionization (ESI) mass spectrum should exhibit a prominent molecular ion peak (M⁺) or protonated molecular ion peak ([M+H]⁺) at m/z corresponding to its molecular weight (159.19).[7]
Chemical Reactivity and Derivatization
The two amino groups on the Quinoline-2,6-diamine scaffold are the primary sites for chemical modification. Their differing electronic environments—the 2-amino group being on the electron-deficient pyridine ring and the 6-amino group on the electron-rich benzene ring—allow for potential regioselective reactions.
-
Nucleophilic Reactivity: Both amino groups can act as nucleophiles, readily participating in reactions such as acylation, sulfonylation, alkylation, and condensation with carbonyl compounds to form Schiff bases. This allows for the introduction of a wide array of functional groups to modulate the compound's steric and electronic properties.[2]
-
Electrophilic Aromatic Substitution: The benzene portion of the quinoline ring, activated by the C6-amino group, is susceptible to electrophilic substitution reactions (e.g., halogenation, nitration), allowing for further functionalization of the core scaffold.
Caption: Reactivity sites and derivatization potential of Quinoline-2,6-diamine.
Applications in Drug Discovery and Development
The quinoline scaffold is a "privileged structure" in medicinal chemistry, frequently appearing in drugs with diverse therapeutic applications. Derivatives have shown significant potential as anticancer, antimicrobial, and anti-inflammatory agents.[8][9]
-
Anticancer Potential: Numerous quinoline derivatives have been developed as potent anticancer agents.[10] They can exert their effects through various mechanisms, including the inhibition of tubulin polymerization, topoisomerase inhibition, and modulation of cell signaling pathways.[1][11] The diamino-substituted scaffold provides ideal vectors for creating compounds that can interact with specific targets within cancer cells.
-
Antimicrobial Activity: The quinoline core is central to many antibacterial and antifungal drugs.[9][12] Modifications of the Quinoline-2,6-diamine scaffold could lead to novel agents that overcome existing drug resistance mechanisms by targeting essential microbial enzymes like DNA gyrase.[12]
-
Anti-inflammatory Effects: Certain quinoline-based compounds are known to modulate inflammatory pathways.[2] Derivatization of Quinoline-2,6-diamine could yield new chemical entities for the treatment of inflammatory disorders.
Safety, Handling, and Storage
While a specific Material Safety Data Sheet (MSDS) for Quinoline-2,6-diamine is not widely available, its handling should be guided by the known hazards of its parent compound, quinoline, and other aromatic amines. Quinoline is classified as toxic if swallowed, harmful in contact with skin, causes skin and eye irritation, and is suspected of causing genetic defects and cancer.[13][14]
-
Personal Protective Equipment (PPE): Always handle in a well-ventilated area or a chemical fume hood. Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[13]
-
Handling: Avoid inhalation of dust or vapors and prevent contact with skin and eyes. Wash hands thoroughly after handling.[14]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from strong oxidizing agents and acids.[14]
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations.
Conclusion
Quinoline-2,6-diamine represents a molecule of significant strategic value for drug discovery and development. Its dual amine functionalities on a proven bioactive scaffold provide a rich platform for synthetic diversification. While further experimental characterization is needed, the predictive analysis and the established pharmacology of the quinoline class strongly support its potential as a core building block for libraries of novel compounds targeting a range of diseases, most notably cancer and microbial infections. This guide serves as a foundational resource for scientists poised to explore the vast therapeutic potential of this versatile chemical entity.
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